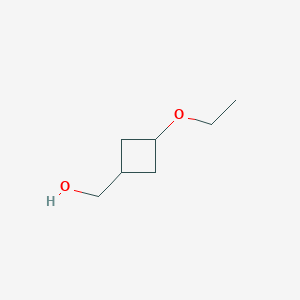

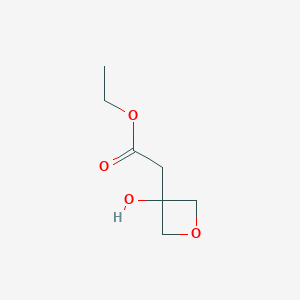

(3-Ethoxycyclobutyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxycyclobutyl)methanol, also known as 3-ECB, is an organic compound with a molecular formula of C5H10O2. It is a colorless liquid with a sweet, ether-like odor. 3-ECB is a cyclic ether that is used as a solvent in organic synthesis. It is also the key intermediate in the synthesis of several important compounds, including the beta-blocker propranolol and the anti-inflammatory drug ibuprofen.

Scientific Research Applications

Surface Site Probing with Methanol

Methanol is utilized as a probe to study the surface sites of metal oxide catalysts, specifically ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these surfaces offer insights into the nature of surface sites, which is crucial for catalysis research (Wu et al., 2012).

Ligand Exchange Reactions

Research on the complex [Et4N]3[W2(CO)6(OMe)3] demonstrates ligand substitution reactions with methanol, highlighting methanol's role in facilitating such reactions at room temperature. This study is significant for understanding the reactivity of methanol in organometallic chemistry (Klausmeyer et al., 2003).

Hydroxylation/Halocyclization Reactions

A method using cyclopropyl methanols and methanol demonstrates the synthesis of 3-halohydrofurans, providing a new pathway for creating halogenated organic compounds. This reaction showcases methanol's role in innovative synthetic methodologies (Mothe et al., 2011).

Environmental and Analytical Applications

The use of methanol in environmental science, particularly in the photolysis of H2O2 to generate *OH radicals, underlines its importance in understanding environmental processes and actinometry (Goldstein et al., 2007).

Methanol in Organic Synthesis

Methanol acts as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This research emphasizes methanol's role as a sustainable feedstock in the synthesis of value-added chemicals (Natte et al., 2017).

properties

IUPAC Name |

(3-ethoxycyclobutyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZPRQXWBHBKOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxycyclobutyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)

methanone](/img/structure/B1381354.png)